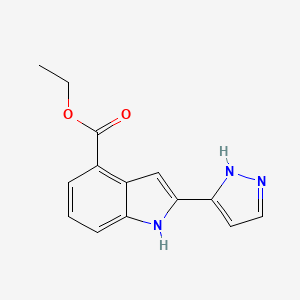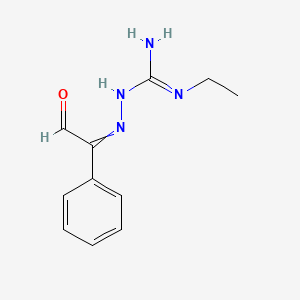
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a furan ring, a chloro substituent, and a pyrrolidinyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- involves several steps, typically starting with the preparation of the furan ring followed by the introduction of the chloro and pyrrolidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites or altering the function of target molecules, resulting in changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- can be compared with other similar compounds, such as:
2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(1-pyrrolidinyl)-: This compound has a similar structure but with dimethyl groups instead of the original substituents.
2-Furancarboxamide, 4-chloro-N-phenyl-5-(1-pyrrolidinyl)-: Another similar compound with a phenyl group replacing the original substituents
Eigenschaften
CAS-Nummer |
826991-40-6 |
|---|---|
Molekularformel |
C9H11ClN2O2 |
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
4-chloro-5-pyrrolidin-1-ylfuran-2-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-5-7(8(11)13)14-9(6)12-3-1-2-4-12/h5H,1-4H2,(H2,11,13) |
InChI-Schlüssel |
HDJGXFSMKXSUJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=C(O2)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


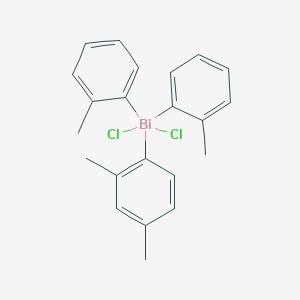
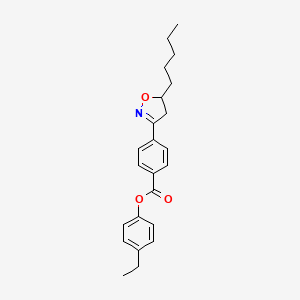

![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)
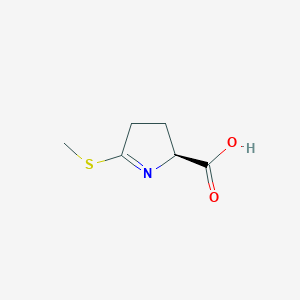
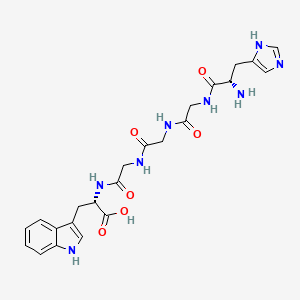
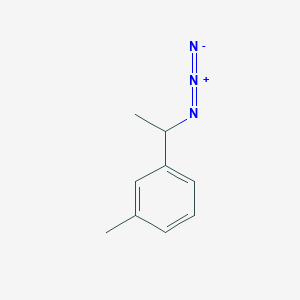


![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

